
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a chloro substituent at the 7th position, and an ethylamino-methyl group attached to a hydroxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the chloro substituent and the ethylamino-methyl group. Common reagents used in these reactions include chlorinating agents, amines, and phenolic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The purification process may include crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinolinone analogs.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Applications De Recherche Scientifique
2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- has diverse scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activities, modulate receptor functions, and interfere with DNA/RNA processes. These interactions are mediated through specific binding sites and pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- include:
- 2(1H)-Quinolinone derivatives with different substituents at the 7th position.
- Quinoline and quinazoline analogs with similar structural features.
- Phenylamino and hydroxyphenyl derivatives with varying functional groups.
Uniqueness
The uniqueness of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
102790-37-4 |
|---|---|
Formule moléculaire |
C18H18ClN3O2 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
7-chloro-4-[3-(ethylaminomethyl)-4-hydroxyanilino]-1H-quinolin-2-one |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-20-10-11-7-13(4-6-17(11)23)21-16-9-18(24)22-15-8-12(19)3-5-14(15)16/h3-9,20,23H,2,10H2,1H3,(H2,21,22,24) |
Clé InChI |
KHOIEYGLPOBUKU-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=C(C=CC(=C1)NC2=CC(=O)NC3=C2C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


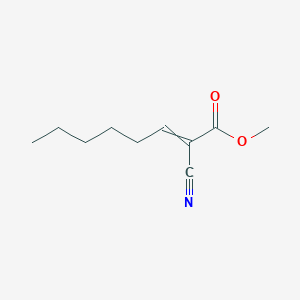
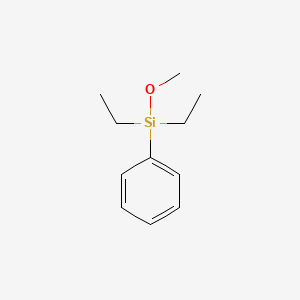
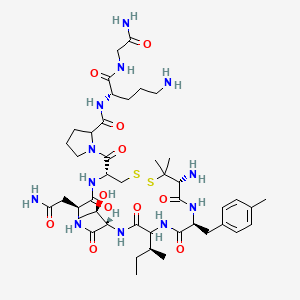
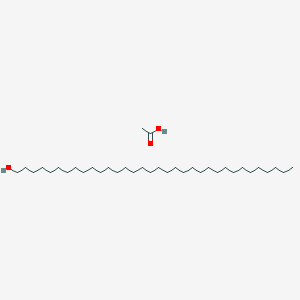
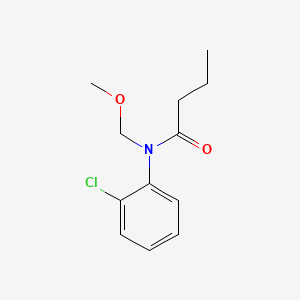

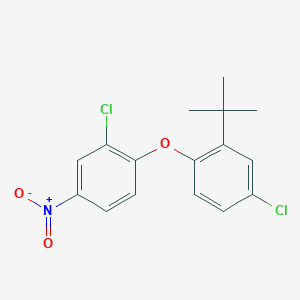
methyl}benzamide](/img/structure/B14324963.png)
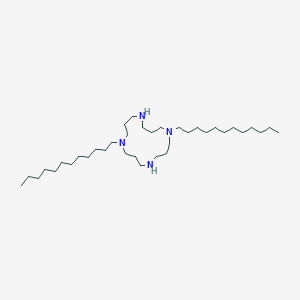



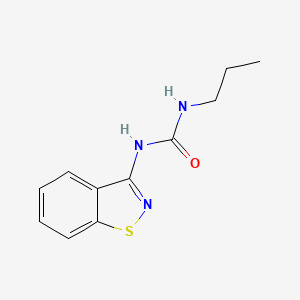
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
